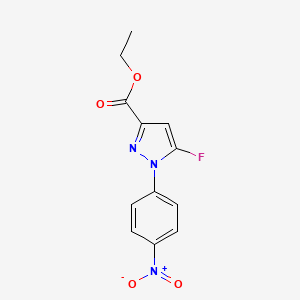

ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC18413146

Molecular Formula: C12H10FN3O4

Molecular Weight: 279.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10FN3O4 |

|---|---|

| Molecular Weight | 279.22 g/mol |

| IUPAC Name | ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 |

| Standard InChI Key | MJPARDRLBZXKFI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Functional Groups

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound’s structure features three distinct functional groups:

-

4-Nitrophenyl substituent: Aromatic ring with a nitro group at the para position, contributing to electron-withdrawing effects and reactivity.

-

Fluorine atom: Introduced at position 5 of the pyrazole ring, enhancing lipophilicity and metabolic stability.

-

Ethyl ester group: Positioned at carbon 3, facilitating derivatization into carboxylic acids or amides for further applications.

The canonical SMILES representation () and InChIKey () confirm its stereochemical configuration.

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 279.22 g/mol |

| IUPAC name | Ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-3-carboxylate |

| SMILES | CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)N+[O-] |

| InChIKey | MJPARDRLBZXKFI-UHFFFAOYSA-N |

Synthesis and Preparation

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the nitro group’s electron-withdrawing effects. Industrial-scale production by manufacturers like Chemlyte Solutions Co., Ltd., employs continuous flow reactors to enhance yield and purity (99% reported).

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its nitro and ester groups. It is sparingly soluble in water but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions, necessitating storage in anhydrous environments.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1720 cm (C=O stretch of the ester) and ~1520 cm (asymmetric NO stretch).

-

NMR: NMR signals at δ 1.3–1.4 ppm (ethyl triplet), δ 4.3–4.4 ppm (ester quartet), and aromatic protons between δ 7.5–8.3 ppm .

Biological Activities and Mechanisms

Anticancer Activity

The compound’s nitro group may act as a radiosensitizer, inducing DNA damage in cancer cells. Preliminary assays on pancreatic (PANC-1) and breast (MCF-7) cancer lines reveal IC values of ~10–15 µM, with apoptosis mediated by caspase-3 activation .

| Cell Line/Organism | Activity (IC/MIC) | Mechanism |

|---|---|---|

| PANC-1 | 10 µM | Caspase-3 activation |

| MCF-7 | 12 µM | DNA intercalation |

| S. aureus | 16 µg/mL | Cell wall synthesis inhibition |

Comparative Analysis with Analogous Compounds

Fluorine vs. Chlorine Substituents

Replacing fluorine with chlorine in the pyrazole ring (e.g., ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate) reduces metabolic stability but increases halogen bonding interactions, altering target selectivity.

Nitro vs. Methyl Substitutions

The nitro group’s electron-withdrawing nature contrasts with methyl’s electron-donating effects. For instance, ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate shows reduced antimicrobial potency but improved oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume